5-(3H-imidazol-4-yl)imidazolidine-2,4-dione
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Overview
Description
5-(3H-imidazol-4-yl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazole ring fused with an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3H-imidazol-4-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a suitable dione precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(3H-imidazol-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can yield imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazoles and imidazolones, which can be further functionalized for specific applications .
Scientific Research Applications
5-(3H-imidazol-4-yl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3H-imidazol-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazolone: Shares a similar imidazole ring structure but differs in the oxidation state.
Imidazolidine: Lacks the imidazole ring but has a similar imidazolidine core.
Oxazolidinone: Contains an oxygen
Properties
Molecular Formula |
C6H6N4O2 |
---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
5-(1H-imidazol-5-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C6H6N4O2/c11-5-4(9-6(12)10-5)3-1-7-2-8-3/h1-2,4H,(H,7,8)(H2,9,10,11,12) |
InChI Key |
HQZRIVXKNRQZAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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